molecular formula C21H17ClN4S B14944940 3-({[5-(4-chlorobenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)pyridine

3-({[5-(4-chlorobenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)pyridine

Cat. No.: B14944940
M. Wt: 392.9 g/mol
InChI Key: GSQZOAWWKDDTIG-UHFFFAOYSA-N
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Description

3-({[5-(4-chlorobenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)pyridine is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a pyridine ring, and a chlorobenzyl group. It has garnered significant interest in the fields of medicinal chemistry and pharmaceuticals due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[5-(4-chlorobenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)pyridine typically involves multiple stepsThe reaction conditions often involve the use of solvents like methanol and reagents such as hydrazine and sulfur compounds .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and controlled reaction conditions is crucial to achieve high efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-({[5-(4-chlorobenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups .

Mechanism of Action

The mechanism of action of 3-({[5-(4-chlorobenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can disrupt various biological pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-({[5-(4-chlorobenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)pyridine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its triazole ring and chlorobenzyl group contribute to its potential as a versatile intermediate in organic synthesis and its promising biological activities .

Properties

Molecular Formula

C21H17ClN4S

Molecular Weight

392.9 g/mol

IUPAC Name

3-[[5-[(4-chlorophenyl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]pyridine

InChI

InChI=1S/C21H17ClN4S/c22-18-10-8-16(9-11-18)13-20-24-25-21(26(20)19-6-2-1-3-7-19)27-15-17-5-4-12-23-14-17/h1-12,14H,13,15H2

InChI Key

GSQZOAWWKDDTIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC3=CN=CC=C3)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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